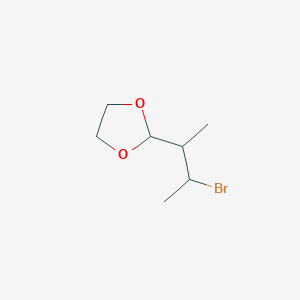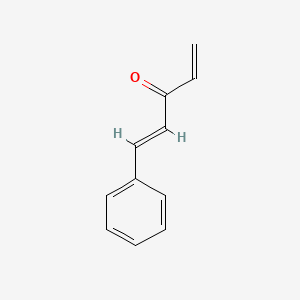
1-Phenylpenta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpenta-1,4-dien-3-one is an organic compound with the molecular formula C11H10O. It is a conjugated enone, characterized by the presence of a phenyl group attached to a pentadienone chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylpenta-1,4-dien-3-one can be synthesized through various methods, with the most common being the aldol condensation reaction. This involves the reaction of benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction typically requires a solvent such as ethanol and is carried out at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like distillation, crystallization, and chromatography are likely used to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the enone into corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions typically yield saturated ketones or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-Phenylpenta-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and is used in studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antioxidants and radical scavengers.
Medicine: Research indicates its potential in developing new pharmaceuticals due to its biological activity.
Mécanisme D'action
The mechanism by which 1-Phenylpenta-1,4-dien-3-one exerts its effects involves its interaction with biological molecules. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative damage to cells . The compound can interact with various molecular targets, including enzymes and proteins, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
1-Phenylpenta-1,4-dien-3-one can be compared with other similar compounds such as:
1,5-Diphenylpenta-1,4-dien-3-one: This compound has two phenyl groups and exhibits enhanced radical scavenging activity.
1-Phenylpenta-1,4-diyn-3-ol: This compound has a similar backbone but with a diyn structure, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and applications in various fields of research.
Propriétés
Formule moléculaire |
C11H10O |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
(1E)-1-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-9H,1H2/b9-8+ |
Clé InChI |
XDRLAGOBLZATBG-CMDGGOBGSA-N |
SMILES isomérique |
C=CC(=O)/C=C/C1=CC=CC=C1 |
SMILES canonique |
C=CC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B13241605.png)
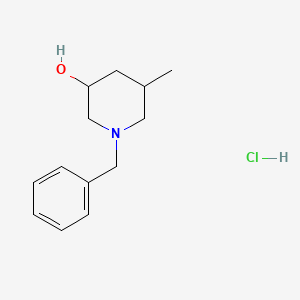
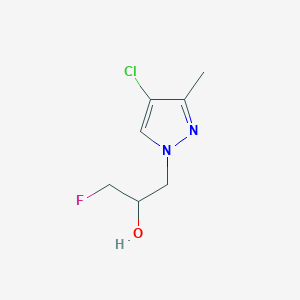
![6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13241616.png)

![Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13241621.png)

![[(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13241630.png)
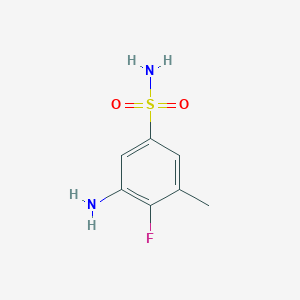

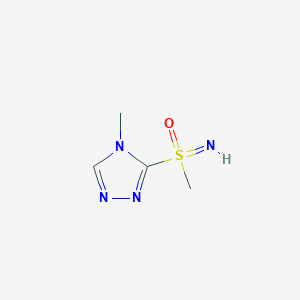
![7-Oxabicyclo[2.2.1]hept-5-en-2-one](/img/structure/B13241657.png)
![2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13241676.png)
